2-Cyclopropanesulfonamidobenzoic acid
Overview
Description
2-Cyclopropanesulfonamidobenzoic acid is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
2-Cyclopropanesulfonamidobenzoic acid is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing a crucial role in various biological processes.
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The action of this compound affects the biochemical pathway of folic acid synthesis . By acting as a competitive antagonist of PABA, it inhibits the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a precursor of folic acid . This disruption affects downstream effects, including the synthesis of nucleic acids and proteins, which are crucial for bacterial growth and replication .
Pharmacokinetics
The pharmacokinetics of this compound, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, an essential component for the production of nucleic acids and proteins, the compound prevents bacteria from replicating and growing .
Biochemical Analysis
Biochemical Properties
2-Cyclopropanesulfonamidobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids and nucleotides. The sulfonamide group in this compound can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it can inhibit the activity of kinases, leading to altered phosphorylation states of target proteins and changes in downstream signaling events. Furthermore, this compound can affect gene expression by binding to transcription factors or modifying chromatin structure, resulting in changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. For instance, the sulfonamide group can mimic the structure of natural substrates, allowing this compound to compete with these substrates for binding to the enzyme. Additionally, this compound can form covalent bonds with specific amino acid residues in proteins, resulting in irreversible inhibition of enzymatic activity. These interactions can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in metabolic pathways and changes in cell viability. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, including upregulation of detoxification enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed in animal studies, where a specific dosage range results in significant changes in cellular and physiological responses. It is important to determine the optimal dosage to minimize adverse effects while maximizing the therapeutic potential of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and nucleotide metabolism. This compound can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of enzymes responsible for the synthesis of nucleotides, leading to reduced levels of nucleotides and altered cellular metabolism. Additionally, this compound can modulate the activity of enzymes involved in amino acid catabolism, resulting in changes in the levels of specific amino acids and their derivatives .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier proteins. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific binding proteins. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is an important factor in determining its biological effects and therapeutic potential .
Properties
IUPAC Name |
2-(cyclopropylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)8-3-1-2-4-9(8)11-16(14,15)7-5-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKWAZAHBVUAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203008-73-4 | |
Record name | 2-cyclopropanesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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